molecular formula C22H40N2O7S B3337517 N~2~,N~2~-Bis(carboxymethyl)-N~6~-(12-sulfanyldodecanoyl)-L-lysine CAS No. 681239-95-2

N~2~,N~2~-Bis(carboxymethyl)-N~6~-(12-sulfanyldodecanoyl)-L-lysine

Cat. No.: B3337517
CAS No.: 681239-95-2
M. Wt: 476.6 g/mol
InChI Key: DFNBCRSGLOPDAH-SFHVURJKSA-N
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Description

N~2~,N~2~-Bis(carboxymethyl)-N~6~-(12-sulfanyldodecanoyl)-L-lysine is a synthetic compound that features a lysine backbone with carboxymethyl and sulfanyldodecanoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~2~-Bis(carboxymethyl)-N~6~-(12-sulfanyldodecanoyl)-L-lysine typically involves the following steps:

    Protection of the lysine amino groups: The amino groups of lysine are protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc).

    Carboxymethylation: The protected lysine is then reacted with chloroacetic acid under basic conditions to introduce the carboxymethyl groups.

    Deprotection: The protecting groups are removed to yield the intermediate compound.

    Sulfanyldodecanoylation: The intermediate is then reacted with 12-mercaptododecanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to introduce the sulfanyldodecanoyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N~2~,N~2~-Bis(carboxymethyl)-N~6~-(12-sulfanyldodecanoyl)-L-lysine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxyl groups can be reduced to alcohols.

    Substitution: The carboxymethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with proteins.

    Medicine: Investigated for its potential therapeutic properties, including as a drug delivery agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N2,N~2~-Bis(carboxymethyl)-N~6~-(12-sulfanyldodecanoyl)-L-lysine involves its interaction with molecular targets such as enzymes or receptors. The carboxymethyl and sulfanyldodecanoyl groups may play a role in binding to these targets, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N~2~,N~2~-Bis(carboxymethyl)-L-lysine: Lacks the sulfanyldodecanoyl group.

    N~6~-(12-sulfanyldodecanoyl)-L-lysine: Lacks the carboxymethyl groups.

    N~2~,N~2~-Bis(carboxymethyl)-N~6~-(dodecanoyl)-L-lysine: Contains a dodecanoyl group instead of a sulfanyldodecanoyl group.

Uniqueness

N~2~,N~2~-Bis(carboxymethyl)-N~6~-(12-sulfanyldodecanoyl)-L-lysine is unique due to the presence of both carboxymethyl and sulfanyldodecanoyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(2S)-2-[bis(carboxymethyl)amino]-6-(12-sulfanyldodecanoylamino)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40N2O7S/c25-19(13-8-6-4-2-1-3-5-7-11-15-32)23-14-10-9-12-18(22(30)31)24(16-20(26)27)17-21(28)29/h18,32H,1-17H2,(H,23,25)(H,26,27)(H,28,29)(H,30,31)/t18-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNBCRSGLOPDAH-SFHVURJKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCC(=O)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O)CCCCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCCCCC(=O)NCCCC[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O)CCCCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80478627
Record name N~2~,N~2~-Bis(carboxymethyl)-N~6~-(12-sulfanyldodecanoyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80478627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681239-95-2
Record name N~2~,N~2~-Bis(carboxymethyl)-N~6~-(12-sulfanyldodecanoyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80478627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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